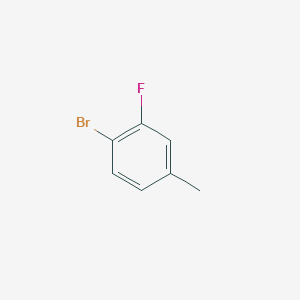

4-Bromo-3-fluorotoluene

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFNGVGRINFJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341466 | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-74-4 | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 3 Fluorotoluene

Classical Synthetic Routes and Optimization

The synthesis of 4-bromo-3-fluorotoluene, an important aryl fluorinated building block, can be achieved through several classical routes. chemicalbook.comsigmaaldrich.com These methods often involve multi-step processes starting from readily available precursors.

Diazo Reaction, Sandmeyer Reaction, Reduction, and Schiemann Reaction from o-nitro-p-toluidine (Fast Red Base GL)

The synthesis sequence is as follows:

Diazotization of o-nitro-p-toluidine: The process begins with the diazotization of o-nitro-p-toluidine. researchgate.netresearchgate.netresearchgate.net This reaction is typically carried out at high temperatures. chemicalbook.comsigmaaldrich.comresearchgate.netresearchgate.net

Sandmeyer Reaction: The resulting diazonium salt is then subjected to a Sandmeyer reaction to introduce the bromine atom. researchgate.netscribd.comlkouniv.ac.in

Reduction: Following the Sandmeyer reaction, a reduction step is performed.

Schiemann Reaction: The final step is a Schiemann reaction, which introduces the fluorine atom to the aromatic ring, yielding the final product, this compound. researchgate.netwikipedia.orgdur.ac.uk

Optimal conditions for the diazo-bromization of Fast Red Base GL have been identified. researchgate.netresearchgate.netresearchgate.net The reaction is best carried out at a temperature of 50°C for a duration of 4 hours, with a subsequent reaction at 60°C. researchgate.netresearchgate.netresearchgate.net

| Parameter | Optimal Value |

| Reaction Temperature | 50°C, then 60°C |

| Reaction Time | 4 hours |

This table presents the optimized temperature and reaction time for the diazo-bromization of o-nitro-p-toluidine.

The molar ratio of the reactants is another crucial factor influencing the yield of the diazo-bromization step. researchgate.netresearchgate.netresearchgate.net The optimized stoichiometric ratio of o-nitro-p-toluidine (Fast Red Base GL) to cuprous bromide is 1:0.60. researchgate.netresearchgate.netresearchgate.net

| Reactant | Molar Ratio |

| o-nitro-p-toluidine (Fast Red Base GL) | 1 |

| Cuprous Bromide | 0.60 |

This table shows the optimal molar ratio of Fast Red Base GL to cuprous bromide for the synthesis of this compound.

Optimization of Diazo-bromization Conditions

Bromination of 4-fluorotoluene (B1294773)

An alternative synthetic route to this compound is the direct bromination of 4-fluorotoluene. ontosight.ai This method, however, can lead to a mixture of isomers, including 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene (B1266451). prepchem.comgoogle.com The formation of these isomers is a known challenge in this synthetic approach. google.com The use of a catalyst system comprising iodine and iron in glacial acetic acid has been shown to significantly increase the proportion of the desired 3-bromo-4-fluorotoluene isomer to as high as 70%. google.comgoogle.com

The bromination of 4-fluorotoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism. lumenlearning.commasterorganicchemistry.comlibretexts.orgminia.edu.eg In this reaction, the aromatic ring of 4-fluorotoluene acts as a nucleophile and attacks an electrophilic bromine species. masterorganicchemistry.com The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to activate the bromine molecule, making it a stronger electrophile. lumenlearning.comopenstax.org

The mechanism involves two main steps:

Formation of the sigma-complex (arenium ion): The electrophile attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. libretexts.orgminia.edu.eg This step is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. lumenlearning.commasterorganicchemistry.com

Deprotonation: A base, often the counter-ion of the catalyst (e.g., FeBr₄⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the brominated product. lumenlearning.comlibretexts.org

The regioselectivity of the bromination is influenced by the directing effects of the existing substituents on the ring, the methyl (-CH₃) and fluoro (-F) groups. The methyl group is an ortho, para-director and an activating group, while the fluorine atom is an ortho, para-director but a deactivating group. The interplay of these electronic effects determines the position of the incoming bromine atom.

Catalyst Systems and Their Influence on Regioselectivity

The bromination of an aromatic ring like fluorotoluene does not proceed without a catalyst. A Lewis acid catalyst is required to activate the bromine molecule (Br₂), making it a sufficiently strong electrophile to attack the electron-rich benzene ring. libretexts.org

Lewis acids are essential for polarizing the bromine-bromine bond, creating a highly electrophilic complex that can undergo electrophilic aromatic substitution. libretexts.orggoogle.com Common Lewis acid catalysts used in aromatic bromination include iron powder, ferric halides (FeCl₃, FeBr₃), and aluminum halides (AlBr₃). libretexts.orggoogle.com

In the synthesis of 3-bromo-4-fluorotoluene, early methods using iron as a catalyst in carbon tetrachloride or aluminum tribromide as a catalyst in a neat reaction resulted in poor regioselectivity, yielding a mixture heavily favoring the unwanted 2-bromo-4-fluorotoluene isomer. google.comgoogle.com However, research has demonstrated that the choice of catalyst and reaction medium can dramatically alter this outcome. A process utilizing iron powder in combination with a co-catalyst in a specific solvent system markedly increases the proportion of the desired 3-bromo isomer. google.comgoogle.com This highlights the profound influence of the catalytic system on directing the substitution pattern.

The use of iodine as a co-catalyst, particularly in conjunction with iron, is a critical factor in achieving high regioselectivity in the bromination of fluorotoluenes. google.comgoogle.com In the synthesis of 3-bromo-4-fluorotoluene from 4-fluorotoluene, it was found that the specific combination of iron and iodine is what enables the preferential formation of the 3-bromo isomer over the 2-bromo isomer. google.comgoogle.com The reaction rate for iodine-catalyzed aromatic bromination is shown to be dependent on the concentration of an iodine bromide species. kyoto-u.ac.jp This catalyst system is essential to achieving a favorable isomer ratio, which is not attainable with iron or other Lewis acids alone. google.comgoogle.com The amount of iodine used can range from 0.01 to 10 percent by weight relative to the starting material. google.com

Solvent Effects (e.g., Glacial Acetic Acid)

The choice of solvent is not merely a medium for the reaction but an active component that influences selectivity. For the highly regioselective synthesis of 3-bromo-4-fluorotoluene, the use of glacial acetic acid as the solvent is indispensable. google.comgoogle.com Prior art methods that employed solvents like carbon tetrachloride resulted in significantly lower yields of the desired isomer. google.comgoogle.com The process described in patents specifies that carrying out the bromination in glacial acetic acid, in concert with the iron-iodine catalyst system, is the key to shifting the isomer ratio in favor of 3-bromo-4-fluorotoluene. google.comgoogle.com The reaction is typically performed in a 70 to 75% solution of 4-fluorotoluene in glacial acetic acid. google.com

Temperature Control and Reaction Kinetics

Precise temperature control is paramount for managing the reaction kinetics and minimizing the formation of by-products, such as dibrominated compounds. google.comrsc.org Bromination reactions are often exothermic, and maintaining a stable temperature prevents runaway reactions and improves selectivity. rsc.org In the optimized process for preparing 3-bromo-4-fluorotoluene, the reaction temperature is carefully maintained between +20°C and +35°C. google.com An example procedure notes that the initially exothermic reaction was kept at 25°C to 27°C, first by cooling and then with warm water, followed by a stirring period of several hours to complete the reaction. google.com The molar ratio of the fluorotoluene to bromine is also a key kinetic parameter, typically kept near 1:1 to avoid polybromination. google.com

Isomer Distribution and Separation (e.g., 2-bromo-4-fluorotoluene vs. 3-bromo-4-fluorotoluene)

The primary challenge in the bromination of fluorotoluenes is controlling the distribution of isomers. In the case of brominating 4-fluorotoluene, the main products are 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene.

Historical methods yielded a highly unfavorable isomer ratio of approximately 20:80 for the 3-bromo versus the 2-bromo isomer, respectively. google.comgoogle.com The innovation of using a combined iron-iodine catalyst in glacial acetic acid successfully inverted this ratio to as high as 70:30, making the production of 3-bromo-4-fluorotoluene viable. google.comgoogle.com The separation of these isomers is difficult by standard distillation due to their very close boiling points, which underscores the importance of achieving high selectivity during the reaction itself. google.com

| Catalyst System | Solvent | Isomer Ratio (3-bromo-4-fluorotoluene : 2-bromo-4-fluorotoluene) | Reference |

|---|---|---|---|

| Iron (Fe) | Carbon Tetrachloride | ~20 : 80 | google.com, google.com |

| Aluminum Tribromide (AlBr₃) | Neat (undiluted) | ~20 : 80 | google.com, google.com |

| Iron (Fe) and Iodine (I₂) | Glacial Acetic Acid | Up to 70 : 30 | google.com, google.com |

Halogen Exchange Reactions

Halogen exchange (Halex) reactions represent an alternative pathway for synthesizing halogenated aromatic compounds. chemrxiv.org This can involve the substitution of one halogen for another on the aromatic ring. For instance, fluorinated compounds can be synthesized from brominated precursors via nucleophilic fluorination using reagents like potassium fluoride (B91410) (KF).

Conversely, and more relevant to the synthesis of bromo-fluoro compounds, is the exchange of a fluorine atom for a bromine atom. Recent advancements have shown that iron(III) halides can catalyze the halogen exchange of C–F bonds in trifluoromethyl arenes to produce ArCF₂Br and ArCBr₃ compounds. chemrxiv.org This type of transformation, converting a robust C-F bond to a more synthetically versatile C-Br bond, opens up new synthetic routes for accessing specific isomers of bromo-fluorinated arenes that may be difficult to obtain through direct electrophilic bromination. chemrxiv.orgthieme-connect.com Such methods are synthetically valuable as the resulting bromo-difluoromethyl arenes can be further diversified. chemrxiv.org

Advanced and Green Synthetic Approaches

Modern synthetic strategies for producing this compound prioritize greener reaction conditions and improved reaction control. These methods include radical bromination and nucleophilic displacement, which offer alternatives to traditional electrophilic aromatic substitution.

Radical Bromination with N-Bromosuccinimide (NBS) under Radical Initiation

A prominent method for the synthesis of brominated aromatic compounds is radical bromination utilizing N-Bromosuccinimide (NBS). numberanalytics.commasterorganicchemistry.com This technique is particularly effective for the bromination of the methyl group (benzylic position) on toluene (B28343) derivatives. chadsprep.com The reaction is initiated by the formation of a bromine radical, which then proceeds via a chain reaction mechanism. numberanalytics.comlibretexts.org NBS is favored over molecular bromine (Br₂) as it provides a low, constant concentration of bromine, which helps to minimize side reactions like addition to double bonds. masterorganicchemistry.comchadsprep.com

The success of NBS bromination is highly dependent on the reaction conditions. The reaction is typically carried out in a non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758). The initiation of the radical chain reaction can be achieved by using UV light or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction temperature is generally maintained at reflux, typically between 60-80 °C, to provide the necessary energy for radical formation. Reaction times can vary from 4 to 48 hours, and progress is often monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Typical Reaction Parameters for NBS Bromination:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 3-Fluorotoluene (B1676563) | High purity (>99%) is recommended. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Often used in slight excess to ensure complete reaction. |

| Radical Initiator | AIBN or Benzoyl Peroxide | Catalytic amounts (e.g., 0.05 eq) are sufficient. |

| Solvent | Carbon tetrachloride, Chloroform | Inert and non-polar solvents are preferred for radical reactions. |

| Temperature | 60–80 °C (Reflux) | Provides energy for radical formation. |

| Reaction Time | 4–8 hours | Monitored for completion by TLC or GC. |

The selectivity of radical bromination is a key consideration. Bromination is significantly more selective than chlorination, favoring the substitution of the most stable radical intermediate. masterorganicchemistry.com For toluene derivatives, this means the benzylic position is preferentially brominated. masterorganicchemistry.com However, the structure of the substrate and the reaction conditions can influence the outcome. numberanalytics.com Yields for the radical bromination of 3-fluorotoluene to produce brominated derivatives can range from 50% to 65%, with high regioselectivity.

Nucleophilic Displacement of Halogens (e.g., replacement of fluorine with methoxide)

Nucleophilic aromatic substitution (SNAr) presents another pathway for modifying halogenated toluenes. masterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, such as a halogen. masterorganicchemistry.com For a molecule like this compound, the presence of electron-withdrawing groups (both bromine and fluorine) activates the ring towards nucleophilic attack. researchgate.net An example of this is the reaction of this compound with sodium methoxide, which results in the nucleophilic displacement of the fluorine atom to yield 4-bromo-3-methoxytoluene. researchgate.net The fluorine atom is generally a better leaving group in such reactions.

Bromination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another effective brominating agent that serves as a stable and inexpensive alternative to NBS, particularly for the bromination of electron-rich aromatic compounds. nih.govorganic-chemistry.org It can be used for the benzylic bromination of toluene derivatives, often in the presence of a Lewis acid catalyst like Zirconium(IV) chloride, which can significantly increase the reaction rate. nih.govsmolecule.com

Optimizing reaction conditions is crucial for achieving high yields and selectivity with DBDMH. For instance, in the bromination of 4-fluoronitrobenzene, a yield of up to 98.7% was achieved with a stoichiometric ratio of substrate to DBDMH of 1:0.51, at a temperature of 15°C for 3 hours in acetic acid. researchgate.net The choice of solvent, reaction temperature, and the stoichiometry of the reactants are all critical parameters that need to be fine-tuned for each specific substrate. nih.govresearchgate.net For benzylic bromination, dichloromethane is a common solvent, and the reaction can proceed at room temperature. nih.gov

Optimized Conditions for DBDMH Bromination of an Aromatic Substrate:

| Parameter | Optimal Value |

|---|---|

| Substrate:DBDMH Ratio | 1:0.51 |

| Temperature | 15°C |

| Reaction Time | 3 hours |

| Solvent | Acetic Acid |

Data from a study on the bromination of 4-fluoronitrobenzene. researchgate.net

Synthesis of Derivatives and Analogs of this compound

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of more complex molecules, particularly nitrated derivatives and functionalized benzoic acids. These derivatives are valuable intermediates in the development of pharmaceuticals and agrochemicals. The synthetic pathways often involve electrophilic aromatic substitution, where the directing effects of the methyl, fluoro, and bromo substituents guide the regiochemical outcome.

Synthesis of 4-bromo-3-fluoro-6-nitrotoluene

The synthesis of 4-bromo-3-fluoro-6-nitrotoluene from this compound is achieved through electrophilic aromatic substitution, specifically a nitration reaction. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of the nitration is determined by the combined directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) at position 1 is an activating group and directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The fluorine atom (-F) at position 3 and the bromine atom (-Br) at position 4 are deactivating groups but are also ortho- and para-directors.

Considering these effects:

The activating methyl group strongly favors substitution at positions 2 and 6, as position 4 is already occupied by bromine.

The fluorine at C3 also directs towards positions 2 and 6 (para).

The bromine at C4 directs towards position 5 (ortho).

The positions at C2 and C6 are the most activated due to the strong activating effect of the methyl group and the reinforcing para-directing effect of the fluorine atom. Consequently, nitration of this compound yields a mixture of two primary isomers: 4-bromo-3-fluoro-2-nitrotoluene (B1528182) and 4-bromo-3-fluoro-6-nitrotoluene .

The general reaction is as follows:

C₇H₆BrF + HNO₃ --(H₂SO₄)--> C₇H₅BrFNO₂ + H₂O

The separation of the resulting isomers, including the target 4-bromo-3-fluoro-6-nitrotoluene, is typically accomplished using chromatographic techniques or fractional crystallization.

Table 1: General Reaction Conditions for the Nitration of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | This compound | The aromatic substrate for nitration. |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Sulfuric acid protonates nitric acid to form the active electrophile, the nitronium ion (NO₂⁺). |

| Temperature | 0-10 °C | Low temperatures are used to control the reaction rate and minimize the formation of by-products. |

| Reaction Time | 1-4 hours | The reaction is monitored until completion, typically by thin-layer chromatography (TLC) or gas chromatography (GC). |

| Work-up | The reaction mixture is poured onto ice, and the product is extracted with an organic solvent. | To quench the reaction and separate the organic products from the acidic aqueous layer. |

Synthesis of 4-bromo-3-fluoro-2-nitrotoluene

As detailed in the previous section (1.3.1), the nitration of this compound produces a mixture of isomers. 4-bromo-3-fluoro-2-nitrotoluene is the other major product formed alongside the 6-nitro isomer. The formation of the 2-nitro isomer is strongly favored electronically, as the C2 position is ortho to both the activating methyl group and the ortho, para-directing fluorine atom.

The synthetic protocol is identical to that for the 6-nitro isomer, involving the treatment of this compound with a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. chemicalbook.com The challenge in the synthesis lies not in the formation of the product but in its efficient separation from the isomeric mixture.

Table 2: Products of the Nitration of this compound

| Product Name | Structure | Formation Rationale |

|---|---|---|

| 4-bromo-3-fluoro-6-nitrotoluene | C₇H₅BrFNO₂ | Nitration at C6 is directed by the ortho-position to the activating methyl group and the para-position to the fluorine atom. |

| 4-bromo-3-fluoro-2-nitrotoluene | C₇H₅BrFNO₂ | Nitration at C2 is directed by the ortho-position to both the activating methyl group and the fluorine atom. |

The relative yields of the 2-nitro and 6-nitro isomers depend on the specific reaction conditions, though both are expected to be significant products.

Synthesis of 4-bromo-3-ethoxy-2-fluorobenzoic acid from this compound

The synthesis of 4-bromo-3-ethoxy-2-fluorobenzoic acid from this compound is a complex, multi-step process that involves the modification of the methyl group and manipulation of the substituents on the aromatic ring. A plausible, albeit lengthy, synthetic pathway can be proposed based on established organic transformations.

This hypothetical pathway involves the following key steps:

Nitration : As described previously, nitration of this compound yields 4-bromo-3-fluoro-2-nitrotoluene as a major product.

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom at C3 of 4-bromo-3-fluoro-2-nitrotoluene is activated towards nucleophilic displacement by the presence of the nitro group in the ortho position. Reaction with sodium ethoxide (NaOEt) would substitute the fluorine with an ethoxy group, yielding 4-bromo-3-ethoxy-2-nitrotoluene.

Reduction : The nitro group of 4-bromo-3-ethoxy-2-nitrotoluene is reduced to an amino group (-NH₂), typically using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This step produces 4-bromo-3-ethoxy-2-aminotoluene.

Schiemann Reaction : The resulting amino group is converted into a fluorine atom. This involves diazotization of the amine with sodium nitrite (B80452) (NaNO₂) and an acid (e.g., HBF₄), followed by thermal decomposition of the diazonium salt to install the fluorine at C2, yielding 4-bromo-3-ethoxy-2-fluorotoluene.

Oxidation : The final step is the oxidation of the methyl group to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. google.com This oxidation transforms 4-bromo-3-ethoxy-2-fluorotoluene into the target molecule, 4-bromo-3-ethoxy-2-fluorobenzoic acid .

Table 3: Proposed Multi-Step Synthesis Pathway

| Step | Intermediate/Product | Key Reagents | Reaction Type |

|---|---|---|---|

| 1 | 4-bromo-3-fluoro-2-nitrotoluene | HNO₃, H₂SO₄ | Electrophilic Nitration |

| 2 | 4-bromo-3-ethoxy-2-nitrotoluene | NaOEt, EtOH | Nucleophilic Aromatic Substitution |

| 3 | 4-bromo-3-ethoxy-2-aminotoluene | SnCl₂, HCl or H₂/Pd | Reduction of Nitro Group |

This proposed route illustrates how the starting material can be systematically modified through a series of fundamental organic reactions to achieve the complex target structure. Each step would require careful optimization of reaction conditions to ensure acceptable yields.

Compound Index

Reactivity and Mechanistic Studies of 4 Bromo 3 Fluorotoluene in Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 4-bromo-3-fluorotoluene and its derivatives, palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are particularly significant, providing pathways to valuable substituted aromatic compounds.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgnih.gov The reaction has been applied in synthetic routes involving derivatives of this compound to create biaryl structures. preprints.org A synthetic pathway has been developed where this compound is first transformed into a more complex intermediate, which then undergoes a Suzuki coupling to yield the desired biaryl compounds. preprints.org

The choice of catalyst is critical for the success of the Suzuki-Miyaura reaction. A variety of palladium-based systems are employed, ranging from homogeneous molecular complexes to heterogeneous supported nanoparticles. mdpi.com

Palladium Complexes : Homogeneous catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are frequently used for Suzuki-Miyaura couplings due to their high activity. libretexts.orgpreprints.org For instance, Pd(PPh₃)₄ is a common choice for coupling aryl bromides with arylboronic acids, often used with a base like potassium carbonate in solvents such as toluene (B28343) or dioxane. preprints.orgnih.gov Similarly, PdCl₂(dppf) is effective, particularly for challenging couplings or when using alternative boron reagents. preprints.org In a synthetic route starting from this compound, a derivative was successfully coupled using a ligand-free system with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrabutylammonium (B224687) bromide (TBAB). preprints.org

Supported Pd Nanoparticles : Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, have emerged as a greener alternative to homogeneous systems. ugr.esmdpi.com These catalysts offer advantages in terms of recyclability and stability. researchgate.net While direct studies on this compound are limited, research on its isomers, 2-bromo-4-fluorotoluene (B74383) and 2-bromo-5-fluorotoluene (B1266450), using palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10) provides insight into the reactivity of this class of compounds. mdpi.com These studies demonstrate that supported Pd nanoparticles effectively catalyze the Suzuki-Miyaura reaction for fluorinated bromotoluenes. mdpi.comresearchgate.net

Catalytic Performance of G-COOH-Pd-10 with Isomers of this compound

| Aryl Bromide | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 2-Bromo-4-fluorotoluene | 70 | 3 | 45 |

| 2-Bromo-4-fluorotoluene | 110 | 3 | 85 |

| 2-Bromo-5-fluorotoluene | 70 | 3 | 55 |

| 2-Bromo-5-fluorotoluene | 110 | 3 | 90 |

Data sourced from studies on the reaction with 4-fluorophenylboronic acid. mdpi.commdpi-res.com

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions in Suzuki-Miyaura couplings. nih.govresearchgate.net Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

Temperature : Temperature significantly influences reaction rates. In studies on isomers like 2-bromo-4-fluorotoluene, increasing the temperature from 70 °C to 110 °C resulted in a substantial increase in bromide conversion. mdpi.com For the coupling of a this compound derivative, a higher temperature of 120 °C was employed under microwave or conventional heating. preprints.org

Solvents and Bases : The solvent and base combination is critical for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.com Solvent systems are often mixtures of an organic solvent (like dioxane, toluene, or THF) and water. nih.govtcichemicals.com In the synthesis involving the derivative of this compound, aqueous sodium carbonate was used as the base. preprints.org

Ligands : Phosphine (B1218219) ligands play a vital role in stabilizing the palladium catalyst and facilitating the catalytic cycle. libretexts.orgnih.gov Bulky, electron-rich phosphine ligands can enhance catalyst activity, especially for less reactive aryl chlorides. diva-portal.org However, certain Suzuki couplings can proceed efficiently under ligand-free conditions, as demonstrated in the reaction of the this compound derivative, which utilized Pd(OAc)₂ with TBAB as a phase-transfer agent instead of a phosphine ligand. preprints.org

A primary application of the Suzuki-Miyaura reaction with substrates like this compound is the synthesis of fluorinated biaryl compounds. preprints.orgmdpi.com These structures are of significant interest in medicinal chemistry and materials science. ugr.es The reaction facilitates the coupling of the fluorinated toluene moiety with various aryl and heteroaryl boronic acids. For example, a derivative of this compound was coupled with suitable boronic acids to afford a range of biaryl compounds. preprints.org Similarly, the reactions of its isomers, 2-bromo-4-fluorotoluene and 2-bromo-5-fluorotoluene, with 4-fluorophenylboronic acid yield difluorinated biaryl products. mdpi.comresearchgate.net The development of efficient methods to access highly fluorinated biaryls remains an active area of research. rsc.org

The fundamental transformation in a Suzuki-Miyaura reaction is the creation of a new carbon-carbon (C-C) bond. libretexts.orgrsc.org The process involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of this compound derivatives, the palladium catalyst facilitates the cleavage of the C-Br bond (oxidative addition) and subsequent replacement with a new C-C bond, linking the fluorotoluene ring to another aryl group provided by the organoboron reagent. preprints.org This C-C bond formation is a powerful tool for constructing the core scaffolds of many complex organic molecules. physicsandmathstutor.com

The Heck reaction is another palladium-catalyzed cross-coupling method that forms a C-C bond by reacting an unsaturated halide (like an aryl bromide) with an alkene in the presence of a base. This reaction has been successfully applied to this compound (named as 5-bromo-2-fluorotoluene (B1266182) in the study) to synthesize substituted acrylamide (B121943) derivatives. koreascience.kr In a specific example, this compound was reacted with acrylamide using a catalytic system of palladium(II) acetate and tri-o-tolylphosphine (B155546) as the ligand to produce 3-(4-fluoro-3-methylphenyl)acrylamide. koreascience.kr

Heck Reaction of this compound with Acrylamide

| Component | Specific Reagent | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkene | Acrylamide | Coupling Partner |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Catalyst |

| Ligand | Tri-o-tolylphosphine | Ligand |

| Base | Triethylamine (Et₃N) | Base |

| Product | 3-(4-Fluoro-3-methylphenyl)acrylamide | Coupled Product |

Data sourced from a study where this compound was referred to as 5-bromo-2-fluorotoluene. koreascience.kr

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnumberanalytics.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgpitt.edu While traditional Sonogashira reactions require anhydrous and anaerobic conditions, newer methods have been developed to overcome these limitations. organic-chemistry.org

In the context of this compound, the Sonogashira coupling allows for the introduction of an alkynyl group at the 4-position of the aromatic ring. The general scheme for this transformation is as follows:

Scheme 1: Sonogashira Coupling of this compound

Br R-C≡C-H + [Pd catalyst], [Cu(I) co-catalyst], Base

| |

F---C---CH3 --> F---C---C≡C-R

| |

(Aryl Halide) (Alkyne) (Coupled Product)

Key parameters influencing the success of the Sonogashira reaction include the choice of catalyst, base, and solvent. Catalyst deactivation, often due to the oxidation of the active palladium(0) species, can be a significant challenge. numberanalytics.com Research has focused on developing more robust catalyst systems to improve reaction efficiency and yield. numberanalytics.comnih.gov

A study on the copper-free Sonogashira coupling of various aryl bromides demonstrated the successful coupling of these substrates with terminal alkynes. nih.gov While this study did not specifically use this compound, the conditions can be extrapolated. For instance, the coupling of 1-bromo-3,5-dimethoxybenzene (B32327) with 3-ethynylpyridine (B57287) using a specific palladium precatalyst in DMSO with TMP as a base at room temperature gave a high yield. nih.gov

Table 1: Exemplary Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | High |

This table presents data from related reactions to illustrate typical conditions and outcomes.

Buchwald N-arylation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad applicability in the synthesis of pharmaceuticals and natural products due to its tolerance of a wide range of functional groups. wikipedia.org

For this compound, Buchwald N-arylation enables the introduction of an amino group at the 4-position. The general reaction is depicted below:

Scheme 2: Buchwald N-arylation of this compound

Br R¹R²NH + [Pd catalyst], Ligand, Base

| |

F---C---CH3 --> F---C---NR¹R²

| |

(Aryl Halide) (Amine) (Arylamine Product)

The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org Different generations of catalyst systems have been developed to expand the scope of the reaction to include various amines and to allow for milder reaction conditions. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered monophosphine ligands have proven to be highly effective.

Table 2: Ligands Commonly Used in Buchwald-Hartwig Amination

| Ligand Type | Examples | Key Features |

|---|---|---|

| Bidentate Phosphines | BINAP, DPPF | Effective for coupling primary amines. wikipedia.org |

Nucleophilic Aromatic Substitution Reactions

While palladium-catalyzed reactions are common, this compound can also undergo nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The success of SNAr reactions depends on the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. d-nb.info

In this compound, both the bromine and fluorine atoms are electron-withdrawing. However, the bromine atom is generally a better leaving group than fluorine in SNAr reactions. Therefore, a nucleophile would preferentially substitute the bromine atom. A study on the synthesis of fluorinated anilines mentions that the products can be unstable under typical C-N coupling conditions involving heat and strong base, suggesting that milder conditions are preferable. nih.gov

Other Substitution Reactions

Besides cross-coupling and nucleophilic substitution, this compound can participate in other substitution reactions. One notable example is lithiation followed by reaction with an electrophile. This process involves the replacement of the bromine atom with a lithium atom, creating a highly reactive organolithium intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

For instance, the reaction of this compound with an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) would lead to the formation of 3-fluoro-4-lithiated toluene. rsc.orgresearchgate.net This intermediate can then be trapped with an electrophile.

Another type of substitution is formylation, such as the Vilsmeier-Haack reaction. mychemblog.comchemistrysteps.comwikipedia.org This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted formamide (B127407) and phosphorus oxychloride. mychemblog.comwikipedia.org While the toluene ring in this compound is not highly activated due to the presence of the halogens, under appropriate conditions, formylation could potentially occur, likely directed by the methyl group to the ortho or para positions.

Influence of Halogen Substituents on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of its halogen substituents.

Electronic Effects of Fluorine

The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect due to its high electronegativity. smolecule.comresearchgate.net This effect deactivates the aromatic ring towards electrophilic aromatic substitution. cymitquimica.com However, in the context of nucleophilic aromatic substitution, this electron-withdrawing character helps to stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.

In palladium-catalyzed reactions, the electronic nature of the fluorine substituent can influence the reactivity of the catalyst and the substrate. organic-chemistry.org The electron-withdrawing fluorine can make the aryl bromide more electron-deficient and thus more reactive towards oxidative addition to the palladium(0) center.

Spectroscopic Characterization and Computational Analysis of 4 Bromo 3 Fluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities, a comprehensive picture of the atomic connectivity and chemical environment within 4-Bromo-3-fluorotoluene can be constructed.

The proton (¹H) NMR spectrum of this compound provides specific information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons themselves (homonuclear coupling) and coupling with the fluorine atom (heteronuclear coupling). The methyl group protons are expected to appear as a singlet, as they lack adjacent protons to couple with, though very weak long-range coupling to the ring protons or fluorine might be observable under high resolution.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 | Doublet of doublets (dd) | 1H | H-6 |

| ~7.1 | Doublet of doublets (dd) | 1H | H-5 |

| ~6.9 | Doublet of doublets (dd) | 1H | H-2 |

Note: The predicted chemical shifts and multiplicities are based on established substituent effects in benzene (B151609) derivatives. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine and fluorine substituents.

A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling constants. The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings (ⁿJCF). These coupling patterns are invaluable for unambiguous signal assignment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) | Assignment |

|---|---|---|

| ~159 | Large (¹JCF ~245 Hz) | C-3 |

| ~138 | Small | C-1 |

| ~132 | Small | C-5 |

| ~128 | Small | C-6 |

| ~116 | Small | C-2 |

| ~110 | Small | C-4 |

Note: Predicted values are illustrative. The carbon attached to bromine (C-4) is expected to have a lower chemical shift compared to unsubstituted benzene due to the heavy atom effect.

Due to its 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an excellent probe for NMR spectroscopy. nih.govbiophysics.org ¹⁹F NMR offers several advantages, including a wide range of chemical shifts and a low probability of background signals, making it a powerful tool for characterizing fluorinated molecules. nih.govbiophysics.orghuji.ac.il

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, much more so than for a ¹H nucleus. biophysics.org This sensitivity arises because the fluorine atom has nine electrons, and subtle changes in the surrounding molecular structure can significantly alter the magnetic shielding around the nucleus. biophysics.org The electron-withdrawing bromine atom and the electron-donating methyl group in this compound will both influence the electron density at the C-3 position, which in turn dictates the precise chemical shift of the attached fluorine atom. The formation of a complex between a fluorinated molecule and a receptor can also lead to a significant change in the fluorine chemical shift. biophysics.org

Accurately assigning ¹⁹F chemical shifts, especially in molecules with multiple fluorine atoms, can be challenging. nih.gov To address this, computational methods are frequently employed to predict these shifts. nih.gov Quantum chemical calculations, particularly using density functional theory (DFT), have become a common approach for predicting both ¹H and ¹³C NMR chemical shifts and are increasingly applied to ¹⁹F NMR. nih.govescholarship.org

These computational approaches calculate the absolute isotropic shieldings for the nuclei in a molecule. escholarship.org To improve accuracy and correct for systematic computational errors, linear scaling methods are often used. nih.govescholarship.org This involves correlating the computed shielding values with experimental chemical shifts for a "training set" of similar molecules. nih.govescholarship.org The resulting scaling factors (a slope and y-intercept) can then be applied to provide more reliable predictions for new compounds like this compound. nih.govescholarship.orgresearchgate.net This combined computational and experimental approach is a powerful tool for structural verification and assignment. researchgate.netnih.gov More recently, machine learning (ML) models are also being developed to synergize with quantum mechanics (QM) methods for even more efficient chemical shift prediction. chemrxiv.orgchemrxiv.org

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules often require more advanced, two-dimensional (2D) NMR techniques for complete structural assignment. researchgate.netipb.pt These experiments correlate signals from different nuclei, providing unambiguous evidence of connectivity.

For this compound, several 2D techniques would be beneficial:

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling relationships, definitively connecting the adjacent protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, it could show correlations from the methyl protons to carbons C-1, C-2, and C-6, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. diva-portal.org A NOESY experiment could confirm the structure by showing a spatial correlation between the methyl protons and the proton at the C-2 position.

By employing this suite of advanced NMR techniques, a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals for this compound can be achieved, confirming its chemical structure. diva-portal.org

¹⁹F NMR Spectroscopy for Fluorinated Compounds

Infrared (IR) Spectroscopy

For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts: the aromatic ring, the methyl group, the carbon-fluorine bond, and the carbon-bromine bond. While specific, experimentally-derived spectral data is often proprietary, the structure of synthesized this compound has been confirmed using IR spectroscopy. researchgate.net

In the absence of detailed experimental spectra in published literature, computational methods like Density Functional Theory (DFT) are frequently employed to predict the vibrational frequencies. These theoretical calculations provide valuable insights into the expected IR absorption bands. The analysis of similar substituted toluene (B28343) derivatives allows for the reliable assignment of the principal vibrational modes. nih.gov

Key expected vibrational bands for this compound would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl (-CH₃) group, expected in the 2980-2870 cm⁻¹ range.

C-C Aromatic Ring Stretching: A series of bands usually found between 1600 cm⁻¹ and 1450 cm⁻¹.

C-F Stretching: A strong absorption band, typically located in the 1250-1020 cm⁻¹ region.

C-Br Stretching: This vibration occurs at lower frequencies, generally in the 680-515 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for substituted benzenes are characteristic and appear in the 900-675 cm⁻¹ region.

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups in this compound This table is based on typical frequency ranges for the specified bonds and functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2870 |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 |

| C-F Stretch | Aryl-Fluoride | 1250 - 1020 |

| C-Br Stretch | Aryl-Bromide | 680 - 515 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, a sample is vaporized and injected into a GC column, where its components are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum.

For this compound, GC-MS is instrumental for:

Structure Confirmation: The mass spectrometer provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (189.02 g/mol ). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, M⁺ and (M+2)⁺. The fragmentation pattern observed in the mass spectrum provides further structural confirmation.

Purity Assessment: GC separates this compound from starting materials, byproducts, and solvents. The resulting chromatogram shows a peak for each compound, and the area under the peak is proportional to its concentration. This allows for a quantitative assessment of purity. Commercial grades of this compound often report purities determined by GC to be greater than 94% or 98%. In synthetic preparations, GC analysis can track the formation of the product and quantify impurities, such as isomers like 2-bromo-5-fluorotoluene (B1266450) or di-substituted products. guidechem.com

Table 2: Purity of this compound as Determined by Gas Chromatography (GC)

| Source Type | Reported Purity | Reference |

|---|---|---|

| Commercial Product | >94.0% (GC) | |

| Commercial Product | 98% | sigmaaldrich.com |

| Synthesis Product | 99% (GC) | guidechem.com |

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry utilizes computer simulations to solve complex chemical problems. It applies the principles of quantum mechanics to calculate the structure, properties, and reactivity of molecules. These methods are invaluable for complementing experimental data and providing insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) is a class of computational quantum mechanical methods used to investigate the electronic structure of many-body systems, particularly atoms and molecules. researchgate.net DFT has become a highly popular tool because it offers a good balance between accuracy and computational cost. It is widely used to predict a variety of molecular properties, including geometries, vibrational frequencies, and parameters related to chemical reactivity. nih.govchemistryworld.com

Nucleophilic Aromatic Substitution (SₙAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. nih.gov The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which lower the electron density of the π-system and stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net

In this compound, the electronegative fluorine and bromine atoms act as electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. DFT calculations can provide detailed predictions about the SₙAr reactivity of this molecule.

DFT can be used to predict:

Site Selectivity: By calculating the distribution of electron density and the molecular electrostatic potential (MEP), DFT can identify the most electron-deficient carbon atoms on the ring. These sites are the most likely to be attacked by a nucleophile. In this compound, this would allow for a prediction of whether a nucleophile would preferentially attack the carbon bearing the bromine or the fluorine atom.

Reaction Mechanism and Energetics: DFT can model the entire reaction pathway for the substitution of either bromine or fluorine. By calculating the energies of the reactants, transition states, and intermediates, the activation energy for each potential pathway can be determined. researchgate.net The pathway with the lower activation energy is predicted to be the kinetically favored one. This analysis helps predict which halogen will act as the better leaving group under specific reaction conditions.

Table 3: Application of DFT in Predicting SₙAr Reactivity of this compound

| Predicted Parameter | Method/Calculation | Significance |

|---|---|---|

| Reactive Sites | Molecular Electrostatic Potential (MEP) Map | Identifies electron-deficient carbons susceptible to nucleophilic attack. |

| Kinetic Favorability | Transition State Energy Calculation | Determines the activation energy barriers for F vs. Br substitution, predicting the likely product. |

| Thermodynamic Stability | Energy Calculation of Intermediates | Assesses the stability of the Meisenheimer complex for each potential pathway. |

Density Functional Theory (DFT) Calculations

Vibrational Frequency Calculations and Spectral Comparison with Experimental Data

The vibrational characteristics of this compound can be meticulously investigated by combining experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with quantum chemical computations. nih.gov This dual approach allows for a comprehensive assignment of the fundamental vibrational modes of the molecule.

Computational methods, particularly Density Functional Theory (DFT) using functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the harmonic vibrational frequencies. These theoretical calculations provide a complete set of vibrational modes, their intensities (for IR), and scattering activities (for Raman). However, theoretical frequencies are often systematically higher than experimental ones due to the calculations being based on a harmonic oscillator model and being performed for an isolated molecule in the gaseous state. To achieve better agreement with experimental data, which is typically recorded in the solid or liquid phase, the computed frequencies are uniformly scaled by a scaling factor. nih.gov

The comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra enables a precise assignment of the observed bands to specific molecular vibrations. The Potential Energy Distribution (PED) is often calculated to quantify the contribution of individual internal coordinates to each normal mode, confirming the nature of the vibration (e.g., stretching, bending, or a mixture). nih.gov

Key vibrational modes for this compound include:

C-H Vibrations: The aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations are expected in the regions of 1000–1300 cm⁻¹ and 750–1000 cm⁻¹, respectively.

C-F and C-Br Vibrations: The C-F stretching vibration is typically strong and appears in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is found at a much lower frequency, usually below 600 cm⁻¹.

Ring Vibrations: The C-C stretching vibrations of the benzene ring are expected in the 1400–1600 cm⁻¹ range. Ring breathing and trigonal bending modes occur at lower frequencies.

Methyl Group Vibrations: The CH₃ group gives rise to symmetric and asymmetric stretching and bending modes.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Toluene

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | 3080 | 3082 | 3085 |

| CH₃ Asymmetric Stretch | 2960 | 2965 | 2962 |

| C=C Ring Stretch | 1585 | 1588 | 1586 |

| C=C Ring Stretch | 1480 | 1482 | 1481 |

| C-F Stretch | 1265 | 1268 | 1266 |

| C-H In-plane Bend | 1150 | 1152 | 1151 |

| C-Br Stretch | 580 | 582 | 581 |

Molecular Geometry and Electronic Properties

Computational chemistry provides powerful tools for determining the three-dimensional structure and electronic characteristics of molecules like this compound. Geometry optimization is performed using methods such as DFT and Ab Initio Hartree-Fock to find the lowest energy conformation of the molecule. karazin.ua These calculations yield key structural parameters including bond lengths, bond angles, and dihedral angles. For substituted benzenes, the introduction of substituents like bromine, fluorine, and a methyl group can cause slight distortions in the benzene ring from a perfect hexagon.

Table 2: Typical Calculated Geometric Parameters for this compound

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (ring avg.) | ~1.39 Å |

| Bond Length | C-CH₃ | ~1.51 Å |

| Bond Angle | C-C-Br | ~121° |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | F-C-C-Br | ~0.0° |

Beyond molecular geometry, computational analysis reveals crucial electronic properties. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is another important property that maps the charge distribution on the molecule. nih.gov It visually indicates the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the electronegative fluorine and bromine atoms would create regions of negative potential, while the hydrogen atoms of the methyl group and the aromatic ring would be areas of positive potential. This information is critical for understanding and predicting intermolecular interactions.

Ab Initio HF Calculations

Ab initio Hartree-Fock (HF) theory is a fundamental, first-principles quantum chemistry method used to approximate the electronic structure of atoms and molecules. youtube.comscirp.org Unlike DFT, which includes electron correlation through an approximate exchange-correlation functional, the HF method treats electron-electron repulsion in an average way, neglecting the instantaneous correlation between electrons. scirp.org Despite this approximation, HF calculations provide valuable insights into molecular properties and are often used as a starting point for more advanced, correlation-corrected methods.

For molecules like this compound, HF calculations, typically performed with basis sets such as 3-21G or 6-31G(d,p), can be used to optimize the molecular geometry and compute various properties. karazin.uascirp.org While the geometries obtained from HF may be less accurate than those from DFT, they still provide a reliable qualitative structure. HF is also used to calculate electronic properties, such as orbital energies (HOMO/LUMO), dipole moments, and Mulliken charge distributions. karazin.ua Comparing HF results with those from DFT and with experimental data allows researchers to assess the importance of electron correlation for a particular molecular property. For many halogenated aromatic compounds, both HF and DFT methods are employed to provide a more complete theoretical picture. karazin.ua

Molecular Dynamics (MD) Simulations in Related Fluorinated Systems

MD simulations on fluorinated aromatic compounds and other fluoro-organic molecules are used to investigate a range of phenomena:

Intermolecular Interactions: Fluorine's high electronegativity and low polarizability lead to unique non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds. MD simulations can model how fluorinated molecules interact with themselves and with other molecules, such as solvents. This is crucial for understanding properties like solubility and miscibility. nih.gov

Solvation Effects: Simulations can reveal how solvent molecules (e.g., water, organic solvents) arrange themselves around a fluorinated solute. This "solvation shell" structure is critical to the molecule's reactivity and physical properties in solution. In protein-ligand systems, MD can explore how fluorinated ligands interact with water networks in binding pockets. nih.gov

Conformational Dynamics: For flexible molecules, MD can explore the different conformations a molecule can adopt and the timescales for transitions between them.

Bulk Properties: By simulating a large number of molecules, MD can be used to predict bulk properties like density, viscosity, and diffusion coefficients of fluorinated liquids. github.io

These simulations rely on accurate force fields, which are sets of parameters that define the potential energy of the system. Developing and validating force fields for fluorinated compounds is an active area of research, as accurately capturing the unique electronic nature of the C-F bond is essential for realistic simulations. nih.gov

Environmental and Biological Considerations of Fluorinated Toluene Derivatives

Biodegradation and Biotransformation

The persistence of fluorinated toluene (B28343) derivatives in the environment is largely determined by their susceptibility to microbial degradation. The strong carbon-fluorine bond presents a significant challenge for enzymatic cleavage, often rendering these compounds recalcitrant.

Aerobic and Anaerobic Degradation Pathways

Microbial degradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, with distinct enzymatic strategies.

Aerobic Degradation:

Under aerobic conditions, the initial attack on the aromatic ring is typically catalyzed by oxygenases. For instance, Burkholderia fungorum strain FLU100 has been shown to mineralize toluene and mono-halogenated benzenes, including fluorobenzene, simultaneously. The degradation is initiated by a dioxygenase that hydroxylates the aromatic ring, leading to the formation of substituted catechols. These catechols are then subject to ring cleavage, primarily through an ortho cleavage pathway. nih.gov While specific studies on 4-bromo-3-fluorotoluene are limited, it is plausible that a similar dioxygenase-mediated pathway could initiate its degradation.

Anaerobic Degradation:

In the absence of oxygen, anaerobic microorganisms employ different strategies for the degradation of aromatic compounds. For toluene, degradation can proceed via a variety of terminal electron acceptors, including nitrate, sulfate, and iron (III). The anaerobic degradation of toluene has been observed in methanogenic consortia, although the process can be inhibited by the presence of more readily available substrates. nih.govresearchgate.net The degradation of halogenated aromatics under anaerobic conditions often involves reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. However, the degradation of fluoroaromatics under anaerobic conditions is considered to be more challenging compared to their chlorinated and brominated counterparts due to the high strength of the C-F bond. d-nb.infoannualreviews.org

Role of Toluene Dioxygenase (TDO) and Other Enzymes in Defluorination

Toluene dioxygenase (TDO) is a key enzyme in the aerobic degradation of toluene and its derivatives. This enzyme has been shown to exhibit broad substrate specificity, enabling it to transform a variety of substituted aromatic compounds, including halogenated ones. Studies on Pseudomonas putida F1 have demonstrated the capability of TDO to oxidize halogen-substituted benzoate (B1203000) esters. nih.gov

The defluorination of fluorinated aromatic compounds is a critical step in their complete mineralization. TDO can initiate the degradation of fluorinated toluenes by incorporating two hydroxyl groups into the aromatic ring, leading to the formation of a diol intermediate. Subsequent enzymatic reactions can lead to the elimination of the fluorine atom as a fluoride (B91410) ion. While the direct action of TDO on this compound has not been explicitly documented, its known activity on other halogenated aromatics suggests it could play a role in the initial stages of its degradation. nih.gov

Other enzymes, such as monooxygenases, are also involved in the degradation of halogenated aromatic compounds. For example, the degradation of brominated flame retardants by a microbial consortium was suggested to proceed through a monooxygenase mechanism. mdpi.com Fluoroacetate dehalogenases are another class of enzymes capable of cleaving the carbon-fluorine bond in aliphatic compounds, although their activity on aromatic fluorinated compounds is not well-established. nih.gov

Transcriptional Adaptation to Fluorinated Growth Substrates

Bacteria have evolved sophisticated regulatory systems to adapt to the presence of xenobiotic compounds, including fluorinated aromatics. This adaptation often involves the induction of specific catabolic genes. The degradation of aromatic compounds is typically controlled by operons that are under the regulation of transcriptional activators or repressors.

In Pseudomonas species, the degradation of toluene and other aromatic compounds is often regulated by the tod operon. The expression of the tod genes, which encode for enzymes such as toluene dioxygenase, can be induced by the presence of toluene and other aromatic compounds. researchgate.net Studies have shown that monofluorinated benzene (B151609) and toluenes can also induce the expression of toluene dioxygenase. pfascentral.org

The adaptation to chlorinated aromatic compounds has been studied more extensively. In these cases, genetic mutations and horizontal gene transfer can lead to the evolution of new degradation pathways or enzymes with altered substrate specificities. nih.govscispace.com It is likely that similar adaptive mechanisms are at play in the evolution of pathways for the degradation of fluorinated and mixed halogenated aromatic compounds. The presence of these compounds can act as a selective pressure, favoring the growth of microbial populations with the genetic capacity to utilize them as a carbon and energy source.

Comparison with Chlorinated Analogs

The nature of the halogen substituent significantly influences the biodegradability of aromatic compounds. Generally, the strength of the carbon-halogen bond decreases in the order F > Cl > Br > I. This trend suggests that fluorinated aromatic compounds are the most resistant to degradation, while iodinated compounds are the most labile.

Studies comparing the degradation of different halogenated aromatics have shown that fluoroaromatics are often more recalcitrant than their chloro- and bromo- counterparts. d-nb.infoannualreviews.org For example, under anaerobic conditions, reductive dehalogenation of chlorinated and brominated benzenes and toluenes has been observed, while fluorinated analogs are often more persistent.

The toxicity of halogenated compounds can also vary depending on the halogen present. A comparative study on the toxicity of brominated disinfection byproducts from chlorination and chloramination found that brominated compounds posed significant health risks. nih.gov Another study on the toxicokinetics of chlorinated and brominated haloacetates in rats revealed differences in their metabolism and elimination patterns. nih.gov

Toxicological Assessment and Hormesis

The toxicological profiles of fluorinated toluene derivatives are not extensively studied. However, information on related halogenated aromatic compounds can provide insights into their potential health effects.

In Vivo Toxicity Studies and Pharmacology Profiles of Related Compounds

In vivo studies on halogenated aromatic hydrocarbons have demonstrated a wide range of toxic effects, including hepatotoxicity, immunotoxicity, and carcinogenicity. annualreviews.orgresearchgate.net The toxicity of these compounds is often mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. nih.govnih.gov

A machine learning model predicted that for toluene, di-halogenation resulted in the least hepatotoxicity compared to mono- or poly-halogenation. oup.com Studies on brominated flame retardants have also highlighted their potential for adverse health outcomes. nih.gov While specific in vivo toxicity data for this compound is not available, the general toxicity of halogenated aromatic compounds suggests that it could pose health risks upon exposure.

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties, such as metabolic stability and bioavailability. nih.govresearchgate.netnih.gov This suggests that fluorinated compounds can interact with biological systems in specific ways, which could also contribute to their toxicological profiles.

Hormesis

Hormesis is a toxicological concept where a substance that is toxic at high doses can have beneficial or stimulatory effects at low doses. nih.govhealthandenvironment.orgnih.govwikipedia.org This biphasic dose-response relationship has been observed for a variety of chemical agents. The hormetic effect is often attributed to the activation of adaptive response mechanisms at low doses, which can protect against cellular damage.

Mechanistic Toxicology (e.g., Enzyme Modulation, Metabolic Pathway Alterations)

The introduction of fluorine into organic molecules can significantly alter their biological activity and metabolic fate. In the context of fluorinated toluene derivatives, a key area of mechanistic toxicology involves their interaction with metabolic enzymes, leading to specific pathway alterations.

Microbial systems, particularly bacteria, provide significant insights into the metabolic pathways of these compounds. For instance, certain mono- and polyfluorinated aromatic compounds have been shown to induce the tod operon in Pseudomonas putida F1, which controls the degradation of toluene. nih.gov The enzymes produced, notably toluene dioxygenase, initiate the breakdown of these compounds. nih.gov This enzyme can oxidize various fluorinated aromatics, and compounds that undergo this oxidation and subsequent defluorination can induce their own metabolism. nih.gov

The process often begins with the enzymatic addition of two hydroxyl groups to the aromatic ring, a reaction catalyzed by toluene monooxygenases. researchgate.net This hydroxylation is a critical first step that can lead to the cleavage of the highly stable carbon-fluorine (C-F) bond, a major barrier to the degradation of organofluorine compounds. researchgate.net Fluorinated functional groups can also be specifically designed to act as "suicide substrate" inactivators, where the enzyme's own catalytic mechanism is used to trigger its irreversible inhibition. nih.gov

In some cases, the metabolism of fluorinated compounds can proceed via pyridoxal (B1214274) phosphate (B84403) (PLP)-assisted decarboxylative elimination of fluoride, which generates a reactive Michael acceptor that is then captured by an amino acid residue (like cysteine) in the enzyme's active site, leading to inactivation. nih.gov This highlights how fluorinated derivatives can directly modulate enzyme function and divert metabolic pathways.

Interactive Table: Induction of Toluene Dioxygenase by Fluorinated Benzenes

| Compound Class | Example Compound | Toluene Dioxygenase Induction (% of Toluene) | Notes |

|---|---|---|---|

| Fluorobenzotrifluorides | 4-Fluorobenzotrifluoride | High | Undergoes toluene dioxygenase-dependent defluorination. nih.gov |

| Difluorobenzodioxoles | 2,2-Difluoro-1,3-benzodioxole | Moderate | Undergoes toluene dioxygenase-dependent defluorination. nih.gov |

| Trifluorobenzenes | 1,2,4-Trifluorobenzene | Significant | Undergoes toluene dioxygenase-dependent defluorination. nih.gov |

| Trifluorobenzenes | 1,3,5-Trifluorobenzene | Moderate | Induces the enzyme but does not undergo defluorination by this pathway. nih.gov |

Dose-Response Relationships and Hormetic Effects in Fluorinated Compounds

The dose-response relationship is a fundamental concept in toxicology, describing how the magnitude of a biological response is related to the dose of an agent. nih.gov For fluorinated compounds, this relationship can be complex.

A specific type of non-monotonic dose-response is known as hormesis. Hormesis is a biphasic phenomenon characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses. nih.govwikipedia.orgeuropa.eu This concept is increasingly recognized as a widespread biological phenomenon, independent of the chemical agent or biological model. nih.goveuropa.eu

The hormetic model challenges traditional linear and threshold dose-response models. europa.euresearchgate.net Instead of a simple increase in harm with an increase in dose, the response curve is typically U-shaped or an inverted U-shape. researchgate.net While the biochemical mechanisms are still under investigation, hormesis is thought to represent an overcompensation response to a disruption in homeostasis, acting as an adaptive strategy. wikipedia.orgresearchgate.net This biphasic response has been observed across various organisms and endpoints, suggesting its potential relevance for fluorinated compounds. researchgate.neturfu.ru

Interactive Table: Conceptual Model of Hormetic vs. Linear Dose-Response

| Dose Level | Linear Model Response | Hormetic Model Response |

|---|---|---|

| Zero | No Effect | Baseline Homeostasis |

| Low | Minimal Adverse Effect | Stimulation / Beneficial Effect |

| Moderate | Moderate Adverse Effect | Return to Baseline / No Effect |

| High | High Adverse Effect | Inhibition / Adverse Effect |

Environmental Fate and Accumulation

The environmental behavior of fluorinated toluene derivatives like this compound is largely governed by their physicochemical properties and the exceptional strength of the carbon-fluorine bond. researchgate.netresearchgate.net This bond makes many organofluorine compounds highly resistant to natural degradation processes, leading to their persistence in the environment. nih.gov